Fuc(a1-2)Gal(b1-4)Glc
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Overview
Description
2’-Fucosyllactose is a fucosylated, neutral trisaccharide composed of L-fucose, D-galactose, and D-glucose units. It is the most prevalent human milk oligosaccharide naturally present in human breast milk, making up about 30% of all human milk oligosaccharides . It was first discovered in the 1950s in human milk .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Fucosyllactose can be synthesized through chemical and enzymatic methods. The chemical synthesis involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. Enzymatic synthesis, on the other hand, uses glycosyltransferases to transfer fucose from guanosine diphosphate-fucose to lactose .
Industrial Production Methods
Industrial production of 2’-Fucosyllactose is primarily achieved through microbial fermentation using genetically engineered Escherichia coli strains. These strains are modified to express the necessary enzymes for the biosynthesis of 2’-Fucosyllactose. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2’-Fucosyllactose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce fucosylated lactones.
Reduction: Reduction reactions can convert it into fucosylated alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Fucosylated lactones.
Reduction: Fucosylated alcohols.
Substitution: Various fucosylated derivatives depending on the substituent introduced.
Scientific Research Applications
2’-Fucosyllactose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: It plays a crucial role in studying the interactions between human milk oligosaccharides and gut microbiota.
Medicine: It is investigated for its potential therapeutic effects in preventing infections and promoting gut health in infants.
Industry: It is used in the formulation of infant formulas to mimic the beneficial effects of human milk
Mechanism of Action
2’-Fucosyllactose exerts its effects by acting as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium infantis. It also acts as a decoy receptor, preventing the adhesion of pathogens to the gut epithelium. The molecular targets include specific receptors on the surface of gut bacteria and epithelial cells .
Comparison with Similar Compounds
Similar Compounds
3-Fucosyllactose: Another fucosylated human milk oligosaccharide with similar prebiotic effects.
Lacto-N-neotetraose: A human milk oligosaccharide with different glycosidic linkages but similar biological functions.
Uniqueness
2’-Fucosyllactose is unique due to its high abundance in human milk and its specific glycosidic linkages, which confer distinct biological activities. Its ability to selectively promote the growth of beneficial gut bacteria and prevent pathogen adhesion makes it a valuable component in infant nutrition .
Properties
Molecular Formula |
C18H32O15 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-4-7(21)9(23)13(27)17(29-4)33-15-10(24)8(22)5(2-19)31-18(15)32-14-6(3-20)30-16(28)12(26)11(14)25/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10-,11+,12+,13-,14+,15+,16?,17-,18-/m0/s1 |
InChI Key |
SNFSYLYCDAVZGP-OLAZETNGSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
Origin of Product |
United States |
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